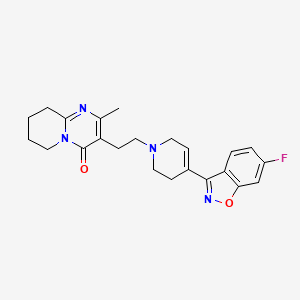
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is a chemical compound with a complex structure that includes an imidazole ring and a diphenylbutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring and the diphenylbutanoic acid moiety. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The diphenylbutanoic acid moiety can be prepared through a Friedel-Crafts acylation reaction involving benzene and butyric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide.
Reduction: Corresponding amine.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylbutanoic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylimidazol-1-yl)benzoic acid;hydrochloride
- 3-(2-Methylimidazol-1-yl)propionic acid;hydrochloride
Comparison
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is unique due to its combination of an imidazole ring and a diphenylbutanoic acid moiety. This structural feature distinguishes it from similar compounds, which may only contain one of these moieties. The presence of both moieties can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H21ClN2O2 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-16-21-13-15-22(16)14-12-20(19(23)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
RTZMKWZYXFRDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


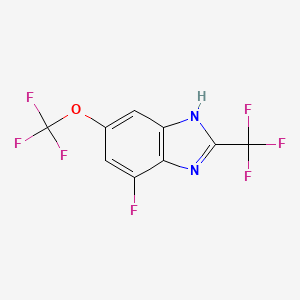
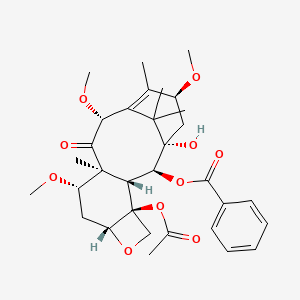
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

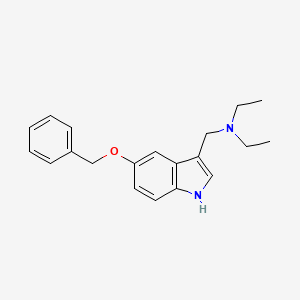

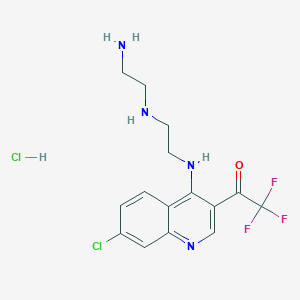
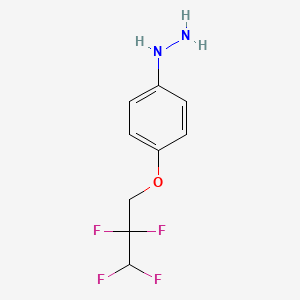
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)


